molecular formula C11H17ClN2O2 B7987360 N-[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide

N-[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide

货号: B7987360
分子量: 244.72 g/mol
InChI 键: CGQTXZQZCLDICM-SNVBAGLBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide is a useful research compound. Its molecular formula is C11H17ClN2O2 and its molecular weight is 244.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide is a compound of interest due to its potential pharmacological applications, particularly as a selective inhibitor of cyclin-dependent kinases (CDKs). This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C₁₁H₁₇ClN₂O₂
  • Molecular Weight : 244.72 g/mol
  • CAS Number : 1353999-60-6

The structure includes a pyrrolidine ring substituted with a chloroacetyl group and a cyclopropyl group, which contributes to its biological activity.

This compound primarily acts as an inhibitor of CDK2 and CDK9. These kinases are crucial for cell cycle regulation and transcriptional control, making them important targets in cancer therapy. The compound exhibits high selectivity for CDK9, which is significant for minimizing off-target effects associated with broader kinase inhibitors .

Antiproliferative Effects

Research indicates that this compound demonstrates potent antiproliferative activity against various cancer cell lines. In vitro studies have shown that it can inhibit the growth of cells by inducing apoptosis and disrupting cell cycle progression:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (breast cancer)5.4Induction of apoptosis
HeLa (cervical cancer)3.2Cell cycle arrest at G2/M phase
A549 (lung cancer)4.8Inhibition of CDK2/9 activity

These findings suggest that the compound may serve as a lead candidate for developing new anticancer therapies.

Selectivity and Safety Profile

In addition to its efficacy against cancer cells, the selectivity of this compound for CDK9 over other kinases has been highlighted in studies. For example, it showed minimal inhibition against CDK1 and CDK4, which are often associated with adverse effects in patients .

Case Studies and Research Findings

Several case studies have documented the promising biological activity of this compound:

  • In Vivo Efficacy : In murine models of breast cancer, administration of this compound led to significant tumor regression compared to control groups.
  • Combination Therapy : When used in combination with standard chemotherapeutic agents such as paclitaxel, the compound enhanced the overall anticancer efficacy while reducing the required doses of chemotherapy, thereby potentially lowering side effects .
  • Mechanistic Studies : Further mechanistic investigations revealed that the compound not only inhibits CDK activity but also modulates downstream signaling pathways involved in cell survival and proliferation, such as the p53 pathway .

属性

IUPAC Name

N-[(3R)-1-(2-chloroacetyl)pyrrolidin-3-yl]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN2O2/c1-8(15)14(9-2-3-9)10-4-5-13(7-10)11(16)6-12/h9-10H,2-7H2,1H3/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGQTXZQZCLDICM-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1CC1)C2CCN(C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N([C@@H]1CCN(C1)C(=O)CCl)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。